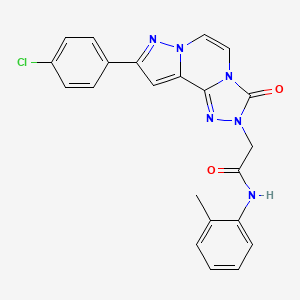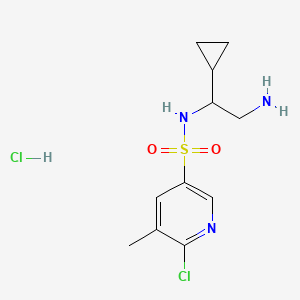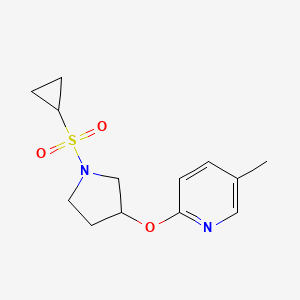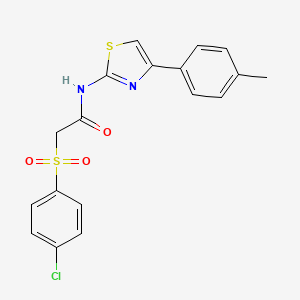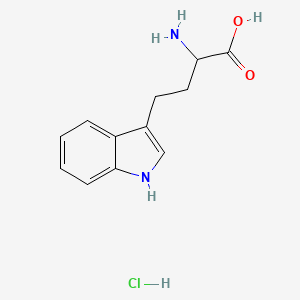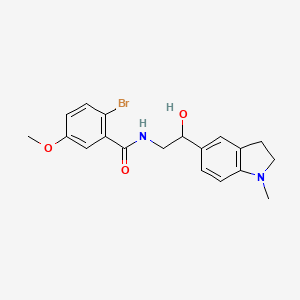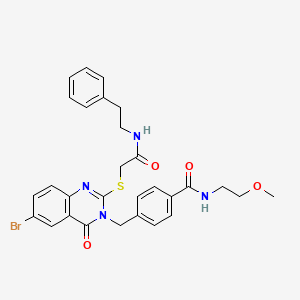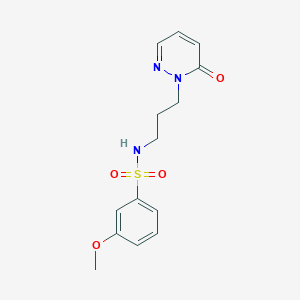
3-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a sulfonamide derivative that exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.
Scientific Research Applications
Phosphatidylinositol 3-Kinase Inhibitors for Idiopathic Pulmonary Fibrosis and Cough
The use of phosphatidylinositol 3-kinase inhibitors closely related to 3-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide has been claimed for treating idiopathic pulmonary fibrosis and cough. In vitro data supports these utilities, and a Phase I study in idiopathic pulmonary fibrosis patients has commenced (Norman, 2014).
Use in Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups has shown remarkable potential for use as a Type II photosensitizer in the treatment of cancer through photodynamic therapy. Its properties include high singlet oxygen quantum yield and appropriate photodegradation, crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancing Properties in Rat Models
Compounds like SB-399885, which is a derivative of benzenesulfonamide, have shown cognitive enhancing properties in aged rat models. Such compounds exhibit potent and selective antagonistic activity against certain receptors, suggesting potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antiproliferative Activity in Cancer Cell Lines
Several derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been synthesized and tested for their antiproliferative activity against various tumor cell lines. Some derivatives showed higher antiproliferative activity than known anticancer drugs, indicating the potential for developing new lead anticancer agents (Motavallizadeh et al., 2014).
properties
IUPAC Name |
3-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-21-12-5-2-6-13(11-12)22(19,20)16-9-4-10-17-14(18)7-3-8-15-17/h2-3,5-8,11,16H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNWPSSXHOGVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

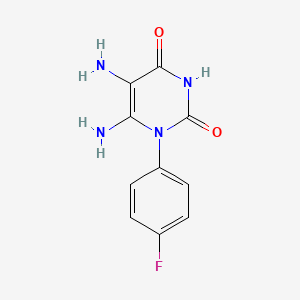
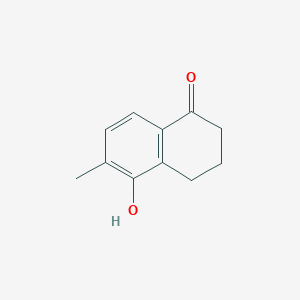
![N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2651192.png)
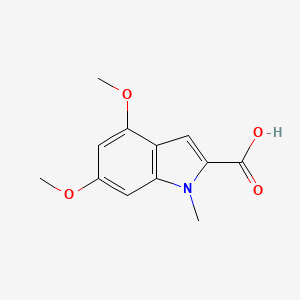
![2-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2651195.png)
